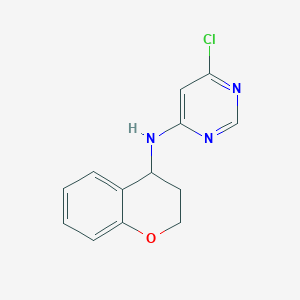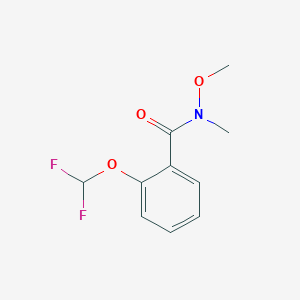
5-Chloro-3-(thiophène-2-ylméthyl)-1,2,4-thiadiazole
Vue d'ensemble
Description
5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole is a chemical compound with the molecular formula C7H5ClN2S2 . It is a part of the thiophene family, which is a class of heterocyclic compounds that have shown interesting applications in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of thiophene derivatives often involves coupling reactions and electrophilic cyclization reactions . For instance, 3-(2-Octyldodecyl)thiophene was coupled with 4,7-dibromo-5,6-difluorobenzothiadiazole to obtain a benzothiophene derivative .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The molecular structure of 5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole is not explicitly mentioned in the search results.Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. For example, a variety of 3-alkynylic benzothiophene derivatives were synthesized using Pd-catalyzed Sonogashira Cross-Coupling reactions .Applications De Recherche Scientifique
Recherche anticancéreuse
Les dérivés du thiophène ont été largement étudiés pour leurs propriétés anticancéreuses. 5-Chloro-3-(thiophène-2-ylméthyl)-1,2,4-thiadiazole pourrait être étudié pour son potentiel à servir de matière première dans la synthèse d'agents anticancéreux . Sa structure peut lui permettre d'interagir avec diverses cibles biologiques impliquées dans la progression du cancer, ce qui en fait un candidat pour des programmes de développement de médicaments.
Applications anti-inflammatoires et antimicrobiennes
Les activités anti-inflammatoires et antimicrobiennes des dérivés du thiophène en font des produits précieux dans le développement de nouveaux agents thérapeutiques . Ce composé, avec ses substitutions spécifiques, pourrait présenter ces propriétés, contribuant au traitement des maladies inflammatoires et des infections.
Inhibition des kinases
Les kinases sont des enzymes qui jouent un rôle crucial dans la transduction du signal et sont des cibles pour le développement de médicaments. Les dérivés du thiophène ont montré une capacité à inhiber l'activité des kinases, ce qui est important dans des maladies comme le cancer et l'arthrite . Le composé en question pourrait être synthétisé et testé pour son efficacité à inhiber les kinases, ce qui fournirait des informations sur son potentiel thérapeutique.
Applications en science des matériaux
En science des matériaux, les dérivés du thiophène sont utilisés en raison de leurs propriétés électroniques. Ils peuvent être incorporés dans des polymères conducteurs ou utilisés dans le développement de semi-conducteurs organiques . La structure unique de This compound pourrait offrir des avantages dans ces applications, telles qu'une meilleure stabilité ou conductivité.
Troubles neurologiques
Certains dérivés du thiophène ont montré une activité en tant qu'agents antipsychotiques et anxiolytiques . La recherche sur les applications de This compound dans les troubles neurologiques pourrait conduire au développement de nouveaux médicaments pour le traitement de ces affections.
Propriétés antioxydantes
Les antioxydants sont essentiels pour lutter contre le stress oxydatif dans l'organisme. Les dérivés du thiophène ont démontré une activité antioxydante, ce qui pourrait être bénéfique pour prévenir ou traiter les maladies causées par les dommages oxydatifs . Le potentiel antioxydant de ce composé pourrait être exploré pour comprendre son rôle dans la protection des cellules contre le stress oxydatif.
Mécanisme D'action
Target of Action
It’s worth noting that thiophene derivatives, which include this compound, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
It’s known that thiophene derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It’s known that indole derivatives, which are structurally similar to thiophene derivatives, can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It’s known that thiophene derivatives can have broad-spectrum biological activities .
Analyse Biochimique
Biochemical Properties
5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, 5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole has been found to interact with microbial enzymes, disrupting their normal function and leading to antimicrobial effects .
Cellular Effects
The effects of 5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Furthermore, it affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to a reduction in the production of certain metabolites .
Molecular Mechanism
At the molecular level, 5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. For instance, the compound has been shown to inhibit the activity of certain kinases, leading to a downstream effect on cell signaling pathways . Additionally, 5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole remains stable under certain conditions, but it can degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall efficacy and toxicity . Additionally, 5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole can affect metabolic flux and alter the levels of certain metabolites within the cell .
Transport and Distribution
The transport and distribution of 5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to various cellular compartments, depending on its chemical properties and interactions with other biomolecules . The distribution of 5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole within tissues can also influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of 5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
Propriétés
IUPAC Name |
5-chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S2/c8-7-9-6(10-12-7)4-5-2-1-3-11-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOCLEAGOMBKDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NSC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201239032 | |
| Record name | 1,2,4-Thiadiazole, 5-chloro-3-(2-thienylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201239032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338218-71-5 | |
| Record name | 1,2,4-Thiadiazole, 5-chloro-3-(2-thienylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338218-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Thiadiazole, 5-chloro-3-(2-thienylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201239032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1425645.png)
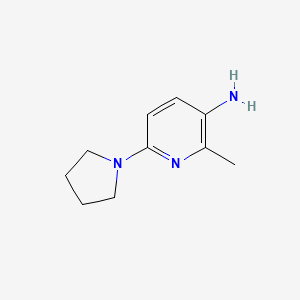
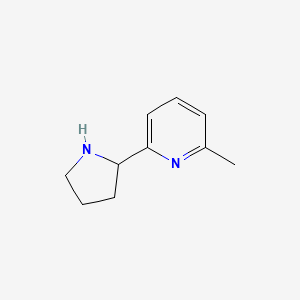
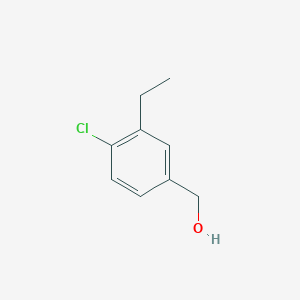
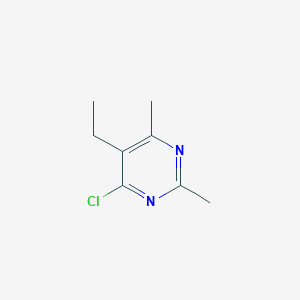

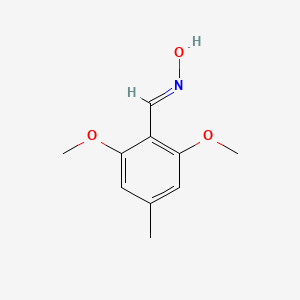
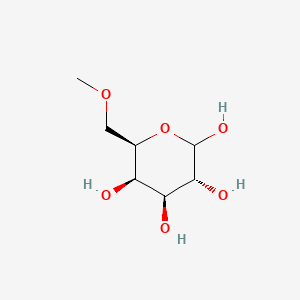
![4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B1425659.png)
![7-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B1425660.png)


